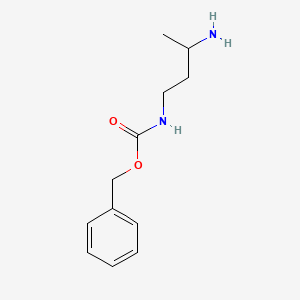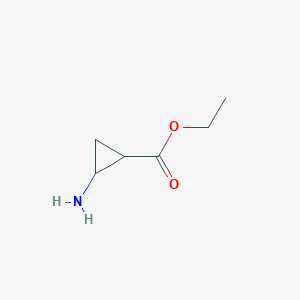
Methyl 3-formyl-4-methylbenzoate
Vue d'ensemble
Description
Methyl 3-formyl-4-methylbenzoate: is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.19 g/mol . It is a derivative of benzoic acid, characterized by the presence of a formyl group at the third position and a methyl group at the fourth position on the benzene ring, with a methyl ester functional group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Coupling Reaction:
Industrial Production Methods:
Industrial production methods for methyl 3-formyl-4-methylbenzoate typically involve large-scale synthesis using similar palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process may include additional steps for purification and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic aqueous solutions at elevated temperatures.
Products: Oxidation of the formyl group can lead to the formation of carboxylic acids.
-
Reduction:
Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Conducted in solvents such as ethanol or tetrahydrofuran (THF) at room temperature or under reflux.
Products: Reduction of the formyl group yields the corresponding alcohol.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Products: Substitution reactions can introduce various functional groups into the benzene ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Methyl 3-formyl-4-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways due to its structural similarity to naturally occurring aromatic compounds.
Medicine:
Drug Development: Researchers explore its potential as a building block for developing new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the production of polymers and resins, where its aromatic structure contributes to the material’s stability and performance.
Mécanisme D'action
The mechanism of action of methyl 3-formyl-4-methylbenzoate involves its interaction with various molecular targets, depending on the context of its application. In biochemical studies, it may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding acid and alcohol.
Comparaison Avec Des Composés Similaires
Methyl 4-formylbenzoate: Similar structure but lacks the methyl group at the fourth position.
Methyl 3-methylbenzoate: Lacks the formyl group at the third position.
Methyl 3-formylbenzoate: Lacks the methyl group at the fourth position.
Uniqueness: Methyl 3-formyl-4-methylbenzoate is unique due to the presence of both a formyl and a methyl group on the benzene ring, which imparts distinct chemical reactivity and physical properties. This dual substitution pattern allows for a broader range of chemical transformations and applications compared to its simpler analogs.
Propriétés
IUPAC Name |
methyl 3-formyl-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7-3-4-8(10(12)13-2)5-9(7)6-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJELDMMWQUQGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23038-60-0 | |
| Record name | methyl 3-formyl-4-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl 3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B7899962.png)


![Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B7899977.png)


![[4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B7899986.png)
